molecular formula C2I2N2S B13648720 3,5-Diiodo-1,2,4-thiadiazole

3,5-Diiodo-1,2,4-thiadiazole

Cat. No.: B13648720
M. Wt: 337.91 g/mol
InChI Key: SKLSRKXCTSCJBA-UHFFFAOYSA-N
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Description

3,5-Diiodo-1,2,4-thiadiazole is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms, with iodine atoms at the 3 and 5 positions. This compound is a key building block in the synthesis of various biologically active molecules, particularly in the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodo-1,2,4-thiadiazole can be synthesized through the iodination of 1,2,4-thiadiazole derivatives. One common method involves the reaction of 1,2,4-thiadiazole with iodine and a suitable oxidizing agent under controlled conditions . The reaction typically proceeds as follows:

    Starting Material: 1,2,4-Thiadiazole

    Reagents: Iodine (I₂), Oxidizing agent (e.g., hydrogen peroxide)

    Conditions: The reaction is carried out in an appropriate solvent (e.g., acetic acid) at a controlled temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Phenylacetylene, palladium catalyst, copper(I) iodide

    Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) with a suitable solvent (e.g., tetrahydrofuran) at elevated temperatures.

Major Products

  • 3-Iodo-5-(phenylethynyl)-1,2,4-thiadiazole
  • 3,5-Bis(phenylethynyl)-1,2,4-thiadiazole

Mechanism of Action

The mechanism of action of 3,5-diiodo-1,2,4-thiadiazole involves its ability to undergo substitution reactions, allowing it to form covalent bonds with various biologically active fragments. This covalent amalgamation can lead to compounds with enhanced biological activities due to synergistic effects . The molecular targets and pathways involved depend on the specific substituents introduced during the synthesis of the final therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1,2,4-thiadiazole
  • 3,5-Dichloro-1,2,4-thiadiazole
  • 3,5-Diamino-1,2,4-thiadiazole

Uniqueness

3,5-Diiodo-1,2,4-thiadiazole is unique due to its high selectivity for substitution reactions at the iodine positions, making it a versatile intermediate for the synthesis of various biologically active compounds . Its iodine atoms provide a distinct reactivity profile compared to other halogenated thiadiazoles, allowing for the selective introduction of different functional groups.

Properties

Molecular Formula

C2I2N2S

Molecular Weight

337.91 g/mol

IUPAC Name

3,5-diiodo-1,2,4-thiadiazole

InChI

InChI=1S/C2I2N2S/c3-1-5-2(4)7-6-1

InChI Key

SKLSRKXCTSCJBA-UHFFFAOYSA-N

Canonical SMILES

C1(=NSC(=N1)I)I

Origin of Product

United States

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